CYP2C19 Inhibitory Potency: 4-Fluoro vs. 4-Chloroanilino Derivative
The 4-fluoroanilino derivative inhibits recombinant CYP2C19 with a Ki of 70 nM, representing a moderately potent interaction [1]. In contrast, the 4-chloroanilino analog exhibits a significantly weaker CYP2C19 IC50 of 6.25 µM (6,250 nM) when tested in human liver microsomes [2]. This ~89-fold difference in potency indicates that the fluorine atom's electronic effect, rather than a general halogen-bonding effect, drives the CYP2C19 engagement, making the fluoro compound the relevant choice for programs where CYP2C19 modulation or avoidance is critical.
| Evidence Dimension | CYP2C19 Inhibition Potency |
|---|---|
| Target Compound Data | Ki = 70 nM (recombinant CYP2C19, 3-O-methylfluorescein substrate, 3-min preincubation) |
| Comparator Or Baseline | 3-(4-chloroanilino)-1-(4-methylphenyl)-1-propanone IC50 = 6,250 nM (human liver microsomes, (S)-mephenytoin substrate, 5-min preincubation) |
| Quantified Difference | ~89-fold higher potency (70 nM vs. 6,250 nM) |
| Conditions | Target compound: recombinant enzyme assay; Comparator: human liver microsome assay. Note: different assay formats, so values are cross-study comparable but not head-to-head. |
Why This Matters
Selecting the 4-fluoro compound enables consistent SAR around CYP2C19 liability, avoiding the unpredictable potency cliff seen with the chloro analog.
- [1] BindingDB Entry BDBM50380522. Ki = 70 nM for CYP2C19 (recombinant). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380522 View Source
- [2] BindingDB Entry BDBM50380522 (also contains CYP2C19 IC50 data for the chloro analog). Assay description: Inhibition of CYP2C19 in human liver microsomes. https://bindingdb.org/ View Source
